![molecular formula C24H26ClN5O2S B2585382 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-24-6](/img/structure/B2585382.png)
5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiazole ring, and a triazole ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thiazole and triazole rings are also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- Piperazine derivatives have been investigated for their antibacterial properties . The synthesized compound may exhibit antibacterial effects against various pathogens. Further studies are needed to assess its efficacy and mechanism of action.
- Certain piperazine derivatives have demonstrated anticancer activity . The compound’s structure suggests it could be explored as an anticancer agent. In vitro and in vivo studies are necessary to evaluate its impact on cancer cells.
- The piperazine ring is present in treatments for Parkinson’s and Alzheimer’s disease . Investigating this compound’s neuroprotective properties could provide insights into potential therapeutic applications.
- Docking simulations have revealed that piperazine derivatives interact with oxidoreductase enzymes . Exploring the compound’s interaction with specific enzymes could lead to drug development opportunities.
- Piperazine-containing compounds have been associated with anti-inflammatory properties . Investigating the anti-inflammatory potential of this compound could be valuable for treating inflammatory conditions.
- Piperazine derivatives are sometimes used illicitly as psychoactive substances . While this compound’s psychoactivity remains speculative, further research could shed light on its effects on the central nervous system.
Antibacterial Activity
Anticancer Potential
Neurological Disorders
Enzyme Inhibition
Anti-Inflammatory Effects
Psychoactive Substances
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Mode of Action
The piperazine moiety in the compound might interact with various receptors or enzymes in the body, potentially modulating their activity. For instance, some piperazine derivatives have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without further study. Given the presence of the piperazine moiety, it might potentially influence pathways involving monoamine neurotransmitters .
Pharmacokinetics
Piperazine derivatives are generally known to have good pharmacokinetic properties .
properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-5-4-6-17(25)15-16)29-13-11-28(12-14-29)18-7-9-19(32-2)10-8-18/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHCIZVLVDJDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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